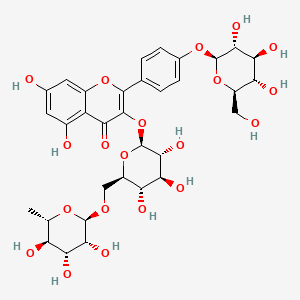

Kaempferol 3-rutinoside 4'-glucoside, >=95% (LC/MS-ELSD)

Overview

Description

Kaempferol 3-rutinoside 4’-glucoside is a natural product derived from plant sources . It is a flavonoid glycoside that can be isolated from the rhizomes of the fern Selliguea feei . It is also found in the flowers of a Clematis cultivar . The compound is used in metabolomics, vitamins, nutraceuticals, and natural products .

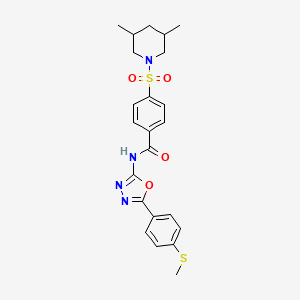

Molecular Structure Analysis

The empirical formula of Kaempferol 3-rutinoside 4’-glucoside is C33H40O20 . Its molecular weight is 756.66 . The compound has a complex structure involving multiple hydroxyl groups, making it a polyphenolic compound .Physical And Chemical Properties Analysis

Kaempferol 3-rutinoside 4’-glucoside is a solid substance . It is stored at a temperature of -20°C . The compound has an assay of ≥95% (LC/MS-ELSD) .Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Kaempferol and its glycosides, including Kaempferol 3-rutinoside 4'-glucoside, exhibit potent antioxidant and anti-inflammatory activities. These compounds scavenge free radicals and modulate various inflammatory pathways, thereby offering protection against oxidative stress and inflammation-related diseases. Such properties are crucial in the prevention and management of chronic conditions, including cardiovascular diseases, cancer, and neurodegenerative disorders (Calderón-Montaño et al., 2011).

Cardiovascular Health

Dietary intake of flavonoid-rich foods, including those containing kaempferol glycosides, is associated with a reduced risk of cardiovascular diseases. The bioavailability of these compounds influences their effectiveness in modulating cardiovascular risk factors, such as hypertension and inflammation. Studies suggest that kaempferol and its derivatives can improve cardiovascular health by enhancing endothelial function and reducing blood pressure (Wijdan M Dabeek & M. Marra, 2019).

Bone Health and Osteoporosis Prevention

Kaempferol and its glycosides have shown promising osteoprotective effects, making them potential agents for the prevention and treatment of osteoporosis. These compounds modulate bone metabolism by influencing osteoblastic and osteoclastic activities, thus enhancing bone density and reducing the risk of fractures (S. Wong, K. Chin, S. Ima-Nirwana, 2019).

Anticancer Potential

Kaempferol and its derivatives, including kaempferol glycosides, have been extensively studied for their anticancer properties. These compounds exert chemopreventive effects through various mechanisms, such as inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis in cancer cells. The anticancer potential of kaempferol extends across different types of cancers, including breast, bone, and cervical cancers (M. Imran et al., 2019).

Neuroprotection and Brain Health

The neuroprotective effects of kaempferol and its glycosides contribute to their potential in preventing and treating neurodegenerative diseases. These compounds protect neuronal cells from oxidative stress and inflammation, which are common pathological features in conditions such as Alzheimer's and Parkinson's diseases. Kaempferol glycosides may also enhance cognitive functions and provide protective effects against neurotoxicity (S. Bangar et al., 2022).

Mechanism of Action

Kaempferol 3-rutinoside 4’-glucoside has been found to have biological activities for the prevention and treatment of central nervous system (CNS) diseases . It can pass through the blood-brain barrier with passive diffusion . The neuroprotective effects of this compound were related to the stabilization of the mitochondrial membrane and a decrease in reactive oxygen species .

Safety and Hazards

The safety data sheet for Kaempferol 3-rutinoside 4’-glucoside suggests that it is a combustible solid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Properties

IUPAC Name |

5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-12(35)7-15(18)50-29(30)11-2-4-13(5-3-11)49-32-27(45)24(42)20(38)16(8-34)51-32/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,28+,31+,32+,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJOVKRHRUYSLY-QDSFYBSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346054 | |

| Record name | Kaempferol 3-rutinoside 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89439-58-7 | |

| Record name | Kaempferol 3-rutinoside 4'-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2511962.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)

![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B2511969.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)